molecular formula C6H10O3 B1221864 4-Methyl-3-oxopentanoic acid CAS No. 5650-76-0

4-Methyl-3-oxopentanoic acid

Cat. No. B1221864
CAS RN: 5650-76-0
M. Wt: 130.14 g/mol
InChI Key: ZXLSKTZECNUVIS-UHFFFAOYSA-N
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Patent
US07691877B2

Procedure details

Ethyl isobutyrylacetic acid (21 g, 132 mmol) was taken up in a 1.5M sodium hydroxide solution (15 g in 250 mL water) and stirred at room temperature over 16 h. The solution was cooled to 0° C. in an ice bath and was then acidified with 35 mL conc. Hydrochloric acid to pH 1-2. The resulting solution was saturated with sodium chloride and was then extracted with ethyl acetate (3×300 mL). The combined extracts were dried over sodium sulfate and then filtered and concentrated in vacuo to give the title compound as a clear oil (16.4 g, 95%).
Name
Ethyl isobutyrylacetic acid
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
C([CH:3]([C:7](=[O:11])[CH:8]([CH3:10])[CH3:9])[C:4]([OH:6])=[O:5])C.Cl.[Cl-].[Na+]>[OH-].[Na+]>[CH3:9][CH:8]([CH3:10])[C:7](=[O:11])[CH2:3][C:4]([OH:6])=[O:5] |f:2.3,4.5|

Inputs

Step One
Name
Ethyl isobutyrylacetic acid
Quantity
21 g
Type
reactant
Smiles
C(C)C(C(=O)O)C(C(C)C)=O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature over 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C. in an ice bath
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C(CC(=O)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.